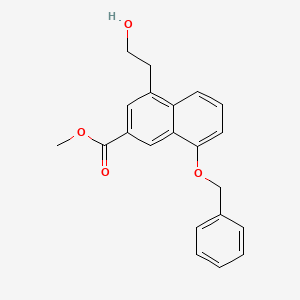

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydroxyethyl)-8-phenylmethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPVDQKYAZQTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CC=C(C2=C1)OCC3=CC=CC=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Naphthalene Derivative Preparation: The starting material, a naphthalene derivative, is first functionalized to introduce the benzyloxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the naphthalene ring is replaced by a benzyloxy group.

Hydroxyethyl Group Introduction: The hydroxyethyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the benzyloxy-naphthalene derivative with ethylene oxide in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 8-(Benzyloxy)-4-(2-carboxyethyl)-2-naphthoic acid.

Reduction: 8-(Benzyloxy)-4-(2-hydroxyethyl)-2-naphthol.

Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C21H20O4

- Molecular Weight : 336.39 g/mol

- Functional Groups : Benzyloxy group, hydroxyethyl group

The compound features a naphthalene ring system substituted with a benzyloxy group, a hydroxyethyl group, and a methyl ester group. These structural elements contribute to its reactivity and potential interactions with biological systems.

Chemistry

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions including:

- Oxidation : The hydroxyethyl group can be oxidized to form carboxylic acid derivatives.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution Reactions : The benzyloxy group can be replaced by other nucleophiles.

These reactions enable the compound to be utilized in the development of new synthetic pathways for pharmaceuticals and specialty chemicals.

Biology

Research has indicated that this compound exhibits potential biological activity. Its structure allows for interactions with biomolecules, making it a candidate for studying enzyme inhibition and protein interactions. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its biological relevance.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activities : Preliminary studies suggest that it may modulate inflammatory pathways.

- Anticancer Properties : Research is ongoing to explore its efficacy against various cancer cell lines, leveraging its ability to intercalate with DNA and affect gene expression .

Table 1: Summary of Case Studies

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in industrial settings where complex organic synthesis is required.

Mechanism of Action

The mechanism of action of Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate involves its interaction with specific molecular targets. The benzyloxy and hydroxyethyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The naphthalene ring system can also intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate and similar compounds:

Key Differences and Implications

Substituent Positioning :

- The target compound’s 8-OBn group contrasts with analogues like 4-OBn in Ethyl 4-(benzyloxy)-2-naphthoate . Positional isomerism affects electronic effects (e.g., electron-donating benzyloxy at 8 vs. 4) and steric hindrance in reactions.

- The 4-(2-hydroxyethyl) group distinguishes it from Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (4-OH), enhancing solubility and enabling further functionalization (e.g., etherification) .

Functional Group Chemistry :

- Methyl ester (vs. ethyl or carboxylic acid in analogues) balances lipophilicity and metabolic stability, crucial for drug design .

- Hydroxyethyl introduces a secondary alcohol, unlike simpler hydroxy or methoxy groups, enabling unique hydrogen-bonding interactions in supramolecular assemblies .

Synthetic Challenges :

- The target compound’s synthesis likely requires multi-step protection/deprotection strategies (e.g., benzylation for 8-OBn, DIBAL reduction for hydroxyethyl) akin to methods in Scheme 3 () .

- Compared to Ethyl 4-(benzyloxy)-2-naphthoate (85% yield in ), introducing hydroxyethyl may lower yields due to additional redox steps .

Biological Activity

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate is a naphthalene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of both a benzyloxy and a hydroxyethyl group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Chemical Formula : C21H20O4

- Molecular Weight : 336.39 g/mol

- Functional Groups : Benzyloxy group, hydroxyethyl group

The structural features of this compound allow it to engage in various chemical reactions, making it a versatile compound for synthetic applications in medicinal chemistry.

Biological Activities

Preliminary studies have indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : There are indications that this compound may exhibit anticancer properties, possibly through mechanisms involving apoptosis and inhibition of cancer cell proliferation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets in cells. The benzyloxy and hydroxyethyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. Furthermore, the naphthalene ring can intercalate with DNA, influencing gene expression and cellular functions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 8-(benzyloxy)-2-naphthoate | Lacks hydroxyethyl group | Reduced reactivity |

| Methyl 4-(2-hydroxyethyl)-2-naphthoate | Lacks benzyloxy group | Different interaction profiles |

| Methyl 8-(benzyloxy)-4-(2-methoxyethyl)-2-naphthoate | Contains methoxyethyl instead of hydroxyethyl | Altered chemical properties |

The presence of both functional groups in this compound enhances its potential as a bioactive compound compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Studies : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

- In Vivo Anti-inflammatory Effects : In animal models, administration of this compound showed a marked reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, indicating possible anticancer properties.

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a naphthalene core. Key steps include:

- Benzylation : Protect hydroxyl groups using benzyl bromide (BnBr) with a base like K₂CO₃ in acetone or DMF ().

- Esterification : Introduce the methyl ester via propargyl bromide or acid chloride intermediates (). For hydroxyethyl side chains, consider epoxide ring-opening or nucleophilic substitution with ethylene glycol derivatives.

- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges or silica gel chromatography (n-hexane:ethyl acetate gradients) ().

Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity, temperature (e.g., reflux for faster kinetics), and catalyst loading ().

Q. Which analytical techniques are critical for characterizing this compound, and what challenges arise in spectral interpretation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy vs. hydroxyethyl groups). Overlapping signals in aromatic regions may require 2D-COSY or HSQC ().

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight but may struggle with fragmentation patterns of labile benzyloxy groups. Use soft ionization (ESI) ().

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity ().

Challenges : Contradictions between calculated and observed NMR shifts can arise from solvent effects or dynamic proton exchange. Cross-validate with IR (carbonyl stretches ~1700 cm⁻¹) and HPLC purity assays ().

Advanced Research Questions

Q. How can contradictory data in hydrolysis kinetics of the methyl ester group be systematically addressed?

- Methodological Answer : Hydrolysis rates depend on pH, temperature, and steric effects. Design experiments to:

- Vary pH : Use buffered solutions (pH 2–12) and monitor via UV-Vis or LC-MS for degradation products ().

- Compare analogs : Replace the methyl ester with tert-butyl or benzyl esters to assess electronic/steric contributions ().

- Mechanistic Probes : Add isotopically labeled water (H₂¹⁸O) to track oxygen incorporation in hydrolysis products ().

Contradiction Resolution : If observed rates deviate from Arrhenius predictions, consider micellar catalysis or solvent polarity effects (e.g., DMSO vs. aqueous buffers) ().

Q. What role does the 2-hydroxyethyl group play in modulating biological activity or chemical reactivity?

- Methodological Answer :

- Biological Studies : Conduct cytotoxicity assays (e.g., MTT) comparing the parent compound to analogs lacking the hydroxyethyl group. Use molecular docking to assess hydrogen-bonding interactions with target proteins ().

- Chemical Reactivity : Test nucleophilicity in SN2 reactions (e.g., tosylation) or oxidation susceptibility with Jones reagent. Monitor by ¹H NMR for hydroxyl proton shifts ().

Data Interpretation : Contradictory activity results may arise from differential cell permeability; use logP calculations () or Caco-2 assays to validate ().

Q. How can stability issues under ambient storage conditions be mitigated without compromising experimental outcomes?

- Methodological Answer :

- Stability Screening : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ().

- Formulation : Lyophilize with cryoprotectants (trehalose) or store in argon-purged vials at −80°C ().

- Protective Groups : Temporarily replace the hydroxyethyl group with acetyl or TBS protections during storage ().

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound’s logP or pKa?

- Methodological Answer :

- Experimental Validation : Measure logP via shake-flask (octanol/water partitioning) and pKa via potentiometric titration ().

- Software Calibration : Refine computational models (e.g., COSMO-RS) using experimental data from structurally similar naphthoates ().

Common Pitfalls : Implicit solvent models may fail to account for specific hydrogen-bonding interactions; explicit solvent MD simulations improve accuracy ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.